molecular formula C13H15ClF3NO3S B12585078 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine CAS No. 647014-09-3

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine

Cat. No.: B12585078
CAS No.: 647014-09-3
M. Wt: 357.78 g/mol
InChI Key: AXFXSOLDPQRENC-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a piperidine ring substituted with a methanesulfonyl group and a phenoxy group that is further substituted with chloro and trifluoromethyl groups. Its complex structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with a suitable piperidine derivative under specific conditions to form the phenoxy-piperidine intermediate. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, leading to the formation of different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound’s phenoxy and methanesulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine include other phenoxy-piperidine derivatives and compounds with similar functional groups. For example:

Properties

CAS No.

647014-09-3

Molecular Formula

C13H15ClF3NO3S

Molecular Weight

357.78 g/mol

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]-1-methylsulfonylpiperidine

InChI

InChI=1S/C13H15ClF3NO3S/c1-22(19,20)18-6-4-10(5-7-18)21-12-3-2-9(8-11(12)14)13(15,16)17/h2-3,8,10H,4-7H2,1H3

InChI Key

AXFXSOLDPQRENC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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